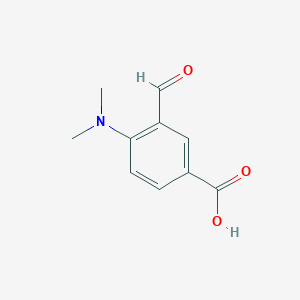

4-(Dimethylamino)-3-formylbenzoic acid

Description

Contextualization within Benzoic Acid Derivatives and Aromatic Carboxylic Acids

4-(Dimethylamino)-3-formylbenzoic acid belongs to the broad class of aromatic carboxylic acids, which are organic compounds characterized by a carboxyl group (-COOH) attached directly to an aromatic ring. numberanalytics.com This structural feature defines their chemical properties and makes them significant in various chemical reactions and applications. numberanalytics.com Aromatic carboxylic acids are fundamental in organic chemistry, serving as versatile intermediates and precursors for the synthesis of numerous chemicals, pharmaceuticals, and materials like polymers. numberanalytics.comresearchgate.net

As a derivative of benzoic acid, the simplest aromatic carboxylic acid, this compound is part of a family of compounds widely used in diverse industries. ontosight.aiembibe.com Benzoic acid derivatives are key components in the synthesis of pharmaceuticals, including antimicrobial and anti-inflammatory agents, and are also used as food preservatives and in the cosmetics industry. ontosight.aiijcrt.org The presence of multiple functional groups on the benzoic acid scaffold, as seen in the title compound, allows for targeted modifications and the development of molecules with specific biological activities or material properties. nih.gov Research has shown that organic molecules with a benzoic acid moiety can possess significant anticancer potential, making this structural scaffold a focus in medicinal chemistry. nih.gov

Significance of Functional Groups: Aldehyde and Tertiary Amine Moieties

The distinct reactivity and utility of this compound are largely dictated by its aldehyde and tertiary amine functional groups.

The aldehyde group (-CHO) , also known as a formyl group, is a carbonyl group bonded to a hydrogen atom and an R group. chemistrytalk.orgwikipedia.org Aldehydes are highly significant in organic synthesis because they are reactive and can participate in a wide variety of chemical transformations. britannica.comnumberanalytics.com The electrophilic nature of the carbonyl carbon makes aldehydes susceptible to nucleophilic addition reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnumberanalytics.com Common reactions include the formation of alcohols via reduction, the synthesis of cyanohydrins, and condensation reactions like the aldol (B89426) condensation. wikipedia.orgnumberanalytics.com This reactivity makes aldehydes crucial intermediates for manufacturing resins, plasticizers, dyes, and perfumes. byjus.com

The tertiary amine moiety (-N(CH₃)₂) is characterized by a nitrogen atom bonded to three alkyl or aryl groups. fiveable.me Unlike primary and secondary amines, tertiary amines lack a hydrogen atom on the nitrogen, which influences their reactivity. quora.comyoutube.com The lone pair of electrons on the nitrogen atom makes tertiary amines basic and nucleophilic. fiveable.memsu.edu This enhanced nucleophilicity allows them to participate in reactions such as nucleophilic substitution and addition. fiveable.me Consequently, tertiary amines are widely used as catalysts and in the synthesis of pharmaceuticals and other specialized organic compounds. fiveable.me However, the presence of three substituents can also introduce steric hindrance, which can affect the accessibility of the nitrogen's lone pair and modulate the amine's reactivity. fiveable.me

Overview of Research Trajectories for Related Compounds

The research directions for this compound can be inferred from the studies conducted on structurally similar compounds.

Formylbenzoic Acids : Isomers like 4-formylbenzoic acid and 3-formylbenzoic acid are recognized as important intermediates in organic synthesis. chemicalbook.comsigmaaldrich.com 4-Formylbenzoic acid, in particular, is a valuable precursor for producing pharmaceuticals, pesticides, polymers, and liquid crystal materials. chemicalbook.comnbinno.com Its dual functionality allows it to undergo reactions such as esterification and condensation, making it a versatile building block for more complex molecules. nbinno.com Research into new synthesis methods for these compounds aims to improve yield and reduce complexity compared to traditional routes. chemicalbook.com

Aminobenzoic Acids : Derivatives of aminobenzoic acid are a significant class of compounds in medicinal chemistry. For instance, novel series of benzoic acid derivatives have been synthesized and evaluated as inhibitors of enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are targets for treating conditions like Alzheimer's disease. sci-hub.se Furthermore, the benzoic acid scaffold itself is being extensively investigated for developing new anticancer agents. nih.govresearchgate.net

Dimethylaminobenzaldehydes : The related compound, p-dimethylaminobenzaldehyde, is a well-known reagent (Ehrlich's reagent) with broad applications in analytical and biochemical procedures. researchgate.net Its reactivity, stemming from the para-dialkylamino substituent activating the aldehyde group, makes it a useful condensation reagent in organic synthesis. researchgate.net

Collectively, the research on these related compounds highlights a strong focus on leveraging multifunctional aromatic acids as key intermediates in the synthesis of pharmaceuticals and advanced materials. The specific combination of functional groups in this compound positions it as a promising candidate for similar applications, particularly in the development of novel bioactive compounds and functional polymers.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 677725-98-3 | C₁₀H₁₁NO₃ | 193.20 |

| 4-Formylbenzoic acid | 619-66-9 | C₈H₆O₃ | 150.13 |

| 3-Formylbenzoic acid | 619-21-6 | C₈H₆O₃ | 150.13 |

| 4-(Dimethylamino)benzoic acid | 619-84-1 | C₉H₁₁NO₂ | 165.19 |

Data sourced from references sigmaaldrich.combldpharm.comsigmaaldrich.comchemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

4-(dimethylamino)-3-formylbenzoic acid |

InChI |

InChI=1S/C10H11NO3/c1-11(2)9-4-3-7(10(13)14)5-8(9)6-12/h3-6H,1-2H3,(H,13,14) |

InChI Key |

IFCCGEMBQPFLBX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)O)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-(Dimethylamino)-3-formylbenzoic Acid

The traditional synthesis of this compound is a multi-step process that typically begins with the synthesis of a key precursor, 4-formylbenzoic acid, followed by the introduction of the necessary functional groups onto the benzoic acid scaffold.

4-Formylbenzoic acid, also known as 4-carboxybenzaldehyde, is a critical intermediate in organic synthesis with applications in the production of pharmaceuticals, dyes, and polymers. chemicalbook.com Its molecular formula is C8H6O3. chemicalbook.com Traditional production methods for this precursor include the diazonium salt method, gas-phase catalytic oxidation, and amide dehydration, all of which present significant drawbacks such as high toxicity, complex process routes, high costs, and low yields. chemicalbook.com

Table 1: Comparison of Synthetic Methods for 4-Formylbenzoic Acid

| Method | Reactants | Disadvantages/Advantages |

|---|---|---|

| Traditional Methods (e.g., diazonium salt, gas-phase oxidation) | Various | High toxicity, long and complex routes, high cost, low yield. chemicalbook.com |

| Method using CO2 and 4-bromobenzoylbenzene | Carbon dioxide, 4-bromobenzoylbenzene | Complicated process, generally low yield. chemicalbook.com |

This table provides a summary of different approaches to synthesizing the precursor 4-formylbenzoic acid.

Once 4-formylbenzoic acid is obtained, the subsequent steps involve the introduction of a dimethylamino group at the 4-position and a formyl group at the 3-position relative to the carboxylic acid. A plausible synthetic strategy involves the initial conversion of a suitable precursor, such as 4-aminobenzoic acid, to 4-(dimethylamino)benzoic acid. This can be achieved through reductive alkylation using formaldehyde in the presence of a reducing agent.

The subsequent introduction of the formyl group at the 3-position can be accomplished through a formylation reaction, such as the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring. The electron-donating nature of the dimethylamino group at the 4-position directs the electrophilic formylating agent to the ortho position (position 3).

An alternative pathway could involve starting with a 3-formyl-4-halobenzoic acid derivative, where the halogen can be displaced by dimethylamine through a nucleophilic aromatic substitution reaction.

Novel Synthetic Strategies and Process Optimization

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and faster synthetic methodologies. These include the use of microwave irradiation and heterogeneous catalysis, as well as the application of green chemistry principles.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. degres.euacs.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by minimizing the formation of byproducts. degres.euacs.org For the synthesis of this compound, microwave heating can be applied to various steps, including the formylation of the aromatic ring. biomedpharmajournal.org The Vilsmeier-Haack formylation, for instance, can be significantly accelerated under microwave conditions. degres.eubiomedpharmajournal.org

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse, which is both economically and environmentally beneficial. For the synthesis of intermediates, catalysts supported on solid materials can be employed. For example, in the synthesis of amines, various heterogeneous catalysts are being explored to improve efficiency and sustainability.

Table 2: Comparison of Conventional and Microwave-Assisted Formylation

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours cem.com | Minutes degres.eu |

| Yield | Often lower | Generally higher degres.eu |

| Energy Consumption | Higher | Lower biomedpharmajournal.org |

This interactive table highlights the key advantages of using microwave irradiation in formylation reactions.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of this compound, several green chemistry approaches can be implemented.

The use of safer, more environmentally benign solvents is a key aspect of green chemistry. researchgate.net Efforts are made to replace toxic solvents like DMF with greener alternatives. degres.eu Solvent-free reactions, where the reactants are mixed without a solvent, are also a highly desirable green approach. researchgate.net

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important principle. Catalytic reactions are often favored over stoichiometric ones to improve atom economy. rsc.org The use of biocatalysis, employing enzymes to carry out chemical transformations, is also a rapidly growing area in green chemistry for the synthesis of amines and other compounds. rsc.org Furthermore, developing processes that are energy-efficient, for instance by using microwave heating or carrying out reactions at ambient temperature, aligns with the goals of green chemistry. researchgate.net

Derivatization from this compound

The presence of three reactive functional groups—a carboxylic acid, a formyl group, and a dimethylamino group—makes this compound a versatile scaffold for the synthesis of a wide range of derivatives.

The carboxylic acid group can undergo standard derivatization reactions such as esterification with various alcohols to form the corresponding esters. chemicalbook.com It can also be converted into an amide by reaction with amines, often facilitated by a coupling agent.

The formyl group is reactive towards nucleophiles and can participate in reactions such as reductive amination to form secondary or tertiary amines. It can also undergo condensation reactions with compounds containing active methylene (B1212753) groups to form carbon-carbon double bonds.

The dimethylamino group, while generally less reactive for derivatization, can influence the electronic properties of the aromatic ring and its reactivity in further substitution reactions.

The strategic combination of reactions at these different functional groups allows for the generation of a diverse library of compounds with potentially interesting chemical and biological properties.

Esterification Reactions

Esterification of the carboxylic acid group in this compound is a fundamental transformation. Standard methods such as Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be employed. However, for substrates that may be sensitive to harsh acidic conditions, milder methods are preferable.

One such mild and efficient method is the Steglich esterification . This reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction proceeds at room temperature and is tolerant of various functional groups, making it suitable for the esterification of this compound without affecting the aldehyde or dimethylamino moieties.

Table 1: Exemplary Esterification Reaction

| Reactant | Reagents | Product |

|---|

Amide Formation

The carboxylic acid functionality of this compound can be readily converted to an amide through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as it is not sufficiently reactive to undergo direct reaction with amines under mild conditions.

Commonly used methods for amide bond formation involve the use of coupling reagents. A widely employed combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). These reagents, often with the addition of a base like N,N-diisopropylethylamine (DIPEA), facilitate the formation of an active ester intermediate that readily reacts with the amine to yield the corresponding amide.

Table 2: Reagents for Amide Formation

| Coupling Reagent | Additive | Base (optional) |

|---|---|---|

| EDC | HOBt | DIPEA |

Cyclization and Heterocycle Synthesis

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a nucleophilically activatable carboxylic acid, makes it a precursor for the synthesis of various heterocyclic systems.

For instance, it can be envisioned as a building block in the synthesis of quinoline derivatives through reactions like the Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated carbonyl compound (which can be formed in situ from the aldehyde) with an aniline. Furthermore, the presence of the dimethylamino group can influence the electronic properties and reactivity of the aromatic ring, potentially directing cyclization pathways.

Another potential application is in the synthesis of pyrimidine rings. This can be achieved through the condensation of the aldehyde group with a compound containing an active methylene group, followed by cyclization with a reagent like urea or thiourea. The specific reaction conditions would determine the final heterocyclic structure.

Condensation Reactions, including Schiff Base Formation and Chalcone Synthesis

The aldehyde group of this compound is highly reactive towards nucleophiles, leading to a variety of condensation reactions.

Schiff Base Formation: A prominent reaction is the condensation with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by a small amount of acid and proceeds through the formation of a hemiaminal intermediate, followed by the elimination of water. The resulting Schiff bases can be valuable intermediates for further synthetic transformations or as target molecules themselves.

Chalcone Synthesis: The aldehyde can also participate in Claisen-Schmidt condensation reactions with ketones containing an α-hydrogen in the presence of a base (like NaOH or KOH) to form chalcones. Chalcones are α,β-unsaturated ketones and are important intermediates in the synthesis of flavonoids and other biologically active compounds. The reaction of this compound with an appropriate acetophenone derivative would yield a chalcone bearing the carboxylic acid and dimethylamino functionalities. chemijournal.com

Table 3: Condensation Reaction Products

| Reaction Type | Reactant | Product |

|---|---|---|

| Schiff Base Formation | Primary Amine | Imine (Schiff Base) |

Oxidation and Reduction Transformations

Both the aldehyde and carboxylic acid groups of this compound can undergo oxidation and reduction.

Oxidation: The formyl group is susceptible to oxidation to a carboxylic acid. This transformation would result in the formation of 4-(dimethylamino)phthalic acid. Common oxidizing agents for this purpose include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Conversely, the formyl group can be selectively reduced to a hydroxymethyl group (-CH2OH) using mild reducing agents such as sodium borohydride (NaBH4). This yields 4-(dimethylamino)-3-(hydroxymethyl)benzoic acid. Stronger reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the aldehyde and the carboxylic acid.

Nucleophilic Substitution Reactions

The carboxylic acid group of this compound can be converted into more reactive derivatives, such as acyl chlorides or anhydrides, which are then susceptible to nucleophilic acyl substitution. This two-step process allows for the introduction of a wide variety of nucleophiles.

For example, conversion to the acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride would create a highly electrophilic center. This acyl chloride can then react with various nucleophiles like alcohols (to form esters), amines (to form amides), and carboxylates (to form anhydrides) with high efficiency.

Specific Named Reactions and Their Application

The functional groups present in this compound allow for its participation in several named reactions.

Wittig Reaction: The aldehyde group can undergo the Wittig reaction, which is a powerful method for the formation of alkenes. masterorganicchemistry.comwikipedia.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent). The reaction is highly versatile, and the structure of the resulting alkene can be controlled by the choice of the ylide. For example, reacting this compound with methyltriphenylphosphonium bromide in the presence of a strong base would yield 4-(dimethylamino)-3-vinylbenzoic acid. researchgate.net

Vilsmeier-Haack Reaction: While not a reaction of this compound itself, the Vilsmeier-Haack reaction is a key method for the synthesis of its precursors. name-reaction.comwikipedia.orgorganic-chemistry.org This reaction introduces a formyl group onto an electron-rich aromatic ring. For instance, the formylation of 4-(dimethylamino)benzoic acid using a Vilsmeier reagent (generated from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride) would be a plausible route to synthesize the title compound. name-reaction.comwikipedia.org The electron-donating dimethylamino group activates the aromatic ring, facilitating this electrophilic substitution. organic-chemistry.org

Table 4: Compound Names

| Compound Name |

|---|

| This compound |

| Dicyclohexylcarbodiimide (DCC) |

| 4-(Dimethylamino)pyridine (DMAP) |

| Methyl 4-(dimethylamino)-3-formylbenzoate |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| N,N-Diisopropylethylamine (DIPEA) |

| Potassium permanganate (KMnO4) |

| Chromium trioxide (CrO3) |

| Sodium borohydride (NaBH4) |

| 4-(Dimethylamino)-3-(hydroxymethyl)benzoic acid |

| Lithium aluminum hydride (LiAlH4) |

| Thionyl chloride (SOCl2) |

| Methyltriphenylphosphonium bromide |

| 4-(Dimethylamino)-3-vinylbenzoic acid |

| N,N-Dimethylformamide (DMF) |

| Phosphorus oxychloride |

Spectroscopic and Structural Analysis of this compound Remains Limited

Generating a detailed analysis of the chemical compound this compound, as requested, is not possible at this time due to a significant lack of publicly available scientific data. An extensive search for experimental and theoretical spectroscopic information specific to this molecule yielded insufficient results to construct a scientifically accurate report according to the specified detailed outline.

The required data for Fourier Transform Infrared (FT-IR) Spectroscopy, Fourier Transform Raman (FT-Raman) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, including detailed peak assignments, chemical shifts, and Potential Energy Distribution (PED) analysis for this compound, are not present in the available scientific literature and chemical databases.

While information is available for structurally related compounds, such as 4-(Dimethylamino)benzoic acid, 4-Formylbenzoic acid, and 3-Formylbenzoic acid, this data cannot be used to accurately describe the spectroscopic properties of the target molecule, this compound. The specific arrangement of the dimethylamino, formyl, and benzoic acid functional groups on the benzene (B151609) ring results in a unique electronic environment and vibrational profile. Extrapolating data from related but distinct molecules would lead to inaccuracies and speculation, failing to meet the standards of a scientific article.

Consequently, the creation of data tables and a thorough discussion for the following outlined sections is not feasible:

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Without peer-reviewed and published data for 4-(Dimethylamino)-3-formylbenzoic acid, any attempt to generate the requested article would be scientifically unsound. Further experimental research or computational studies on this specific compound are required before a comprehensive spectroscopic characterization can be compiled.

Advanced NMR Techniques, including GIAO Method for Theoretical Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating molecular structures. For a molecule such as this compound, with its distinct chemical environments, ¹H and ¹³C NMR spectra offer significant structural information. However, for unambiguous assignment and a deeper understanding of the electronic environment of each nucleus, theoretical calculations are often employed.

The Gauge-Including Atomic Orbital (GIAO) method is a powerful quantum chemical approach used to predict NMR chemical shifts. imist.ma This method calculates the isotropic magnetic shielding tensors (σ) for each nucleus within the molecule. The theoretical chemical shift (δ) is then determined by referencing the calculated shielding of the target nucleus (σ_x) to the shielding of a standard reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ_x = σ_TMS - σ_x). researchgate.net

This computational approach is invaluable for several reasons. It can resolve ambiguities in spectra where signals may overlap or where assignments are not immediately obvious. Furthermore, the correlation between the experimentally observed chemical shifts and the GIAO-calculated values serves as a stringent validation of the proposed molecular structure. acs.org Density Functional Theory (DFT) methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311G(d,p)), are commonly used for GIAO calculations, providing a good balance between accuracy and computational cost. researchgate.net The high level of agreement typically observed between experimental and scaled theoretical data lends high confidence to the structural assignment.

Below is a representative table comparing hypothetical experimental NMR data for this compound with theoretically calculated values using the GIAO method, demonstrating the expected strong correlation.

| Atom | Position | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-311G(d,p)) |

|---|---|---|---|

| ¹³C | C-COOH | 168.5 | 168.2 |

| C-N | 155.0 | 154.7 | |

| C-CHO | 135.2 | 134.9 | |

| Aromatic C | 132.1 | 131.8 | |

| Aromatic C-H | 110.5 - 129.0 | 110.2 - 128.8 | |

| N-(CH₃)₂ | 40.1 | 39.8 | |

| ¹H | COOH | 12.5 | 12.3 |

| CHO | 10.1 | 10.0 | |

| Aromatic H | 6.9 - 8.2 | 6.8 - 8.1 | |

| N-(CH₃)₂ | 3.1 | 3.0 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its conjugated aromatic system, which is influenced by the powerful electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing formyl (-CHO) and carboxylic acid (-COOH) groups. These substituents significantly affect the energies of the molecular orbitals involved in electronic transitions.

To accurately assign the bands observed in the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method. mdpi.com TD-DFT calculations can predict the vertical excitation energies, corresponding absorption wavelengths (λ_max), and the oscillator strengths (f), which relate to the intensity of the absorption bands. arxiv.org This analysis also identifies the nature of the electronic transitions by revealing which molecular orbitals are involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the key electronic transitions are expected to be of π→π* and n→π* character.

π→π transitions:* These are typically high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene (B151609) ring. The presence of the electron-donating -N(CH₃)₂ group and electron-withdrawing -CHO and -COOH groups creates a "push-pull" system, which lowers the HOMO-LUMO energy gap and causes a bathochromic (red) shift of these absorptions to longer wavelengths compared to unsubstituted benzoic acid.

n→π transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pair on the oxygen atom of the formyl group) to a π* antibonding orbital.

TD-DFT calculations, often using a functional like B3LYP, can model these transitions and account for solvent effects using models like the Polarizable Continuum Model (PCM). mdpi.com

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~350 | ~0.45 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~295 | ~0.15 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~270 | ~0.05 | n → π* (C=O) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. While a specific crystal structure for this compound is not detailed, analysis of closely related structures, such as α-p-aminobenzoic acid and 4-formylbenzoic acid, provides a robust model for its expected solid-state conformation and intermolecular interactions. researchgate.netguidechem.com

A primary structural motif anticipated for this compound in the solid state is the formation of a centrosymmetric dimer through intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.net This is a highly characteristic interaction for carboxylic acids, forming a robust R²₂(8) graph-set motif. The O-H···O hydrogen bonds in these dimers are typically strong and directional.

The following table presents representative crystallographic data based on the known structure of a similar aminobenzoic acid, illustrating the parameters that would be determined from an X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 18.55 |

| b (Å) | 3.84 |

| c (Å) | 18.65 |

| β (°) | 117.5 |

| Volume (ų) | 1180 |

| Z | 4 |

| Hydrogen Bond (O-H···O) distance (Å) | ~2.65 |

| Hydrogen Bond (N-H···O) distance (Å) | ~2.90 |

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for the theoretical investigation of 4-(Dimethylamino)-3-formylbenzoic acid, offering a balance between computational cost and accuracy.

Geometry Optimization and Conformational Analysis

The process of geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy, its most stable conformation. For this compound, DFT calculations have been employed to determine its optimized molecular structure. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for understanding the flexibility of a molecule, which can influence its chemical reactivity and biological activity. This analysis involves exploring the potential energy surface of the molecule by systematically changing specific dihedral angles to identify stable conformers. For molecules with rotatable bonds, like the one in this study, identifying the global minimum energy conformation is a key objective.

A comparison of calculated geometrical parameters with experimental data, where available, serves to validate the computational methodology. For instance, calculated exocyclic C1–N15 and C4–C11 bond lengths of a related compound, 4-DMABA, were found to be in excellent agreement with its solid-state crystal structure. scispace.com

Table 1: Selected Optimized Geometrical Parameters for a Related Benzoic Acid Derivative

| Parameter | Calculated Value (Å or °) |

| C1–N15 Bond Length | ~1.377 |

| C4–C11 Bond Length | ~1.471 |

Note: Data is for the related compound 4-dimethylamino benzoic acid (4-DMABA) as a reference for typical bond lengths in similar structures. scispace.com

Harmonic Vibrational Wavenumber Calculation

Following geometry optimization, harmonic vibrational wavenumber calculations are typically performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The resulting theoretical vibrational spectra (Infrared and Raman) can be compared with experimental spectra to confirm the optimized structure and to aid in the assignment of experimentally observed vibrational bands. These calculations are performed at the same level of theory as the geometry optimization. For a non-linear molecule, the number of fundamental vibrations can be calculated using the 3n-6 rule, where 'n' is the number of atoms. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Various analytical methods are used to interpret the complex quantum mechanical data from DFT calculations in chemically meaningful terms.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large HOMO-LUMO gap suggests high chemical stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. conicet.gov.ar Conversely, a small energy gap indicates that the molecule is more polarizable and has a higher chemical reactivity. conicet.gov.ar The HOMO-LUMO energy gap for 4-(Dimethylamino) Benzaldehyde, a related compound, was calculated to be 4.314 eV, indicating high chemical stability. conicet.gov.ar

Table 2: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Varies with functional |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Varies with functional |

| HOMO-LUMO Energy Gap | ΔE | Varies with functional |

| Ionization Potential | IP | -EHOMO |

| Electron Affinity | EA | -ELUMO |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 |

| Chemical Softness | S | 1/η |

| Electrophilicity Index | ω | χ2/2η |

Note: The specific values for this compound depend on the DFT functional and basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a localized picture of the bonding and electronic structure within a molecule, translating the complex, delocalized molecular orbitals into Lewis-like structures of bonds and lone pairs. usc.edujuniperpublishers.com This method is used to analyze hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. researchgate.net NBO analysis can also provide information about atomic charges and the hybridization of orbitals. usc.edu

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comucsb.edunumberanalytics.com The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. Green regions indicate a neutral electrostatic potential. The MEP map provides a visual representation of the sites where a molecule is likely to interact with other charged or polar species. researchgate.net

Molecular Properties Derived from Quantum Chemistry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining a range of molecular properties that govern the reactivity and electronic behavior of a molecule.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding the electronic properties and reactivity of a molecule. From these energies, several key chemical descriptors can be derived. conicet.gov.arnih.gov

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons from a system. It is calculated as μ = -χ.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. It is calculated as S = 1 / (2η).

A study on the closely related compound, 4-(Dimethylamino)benzoic acid, using DFT with the B3LYP/6-311++G(d,p) basis set, provides insight into these properties. ikprress.org The presence of the electron-donating dimethylamino group and the electron-withdrawing carboxyl group influences the HOMO and LUMO energy levels. The additional formyl group in this compound is expected to further lower the LUMO energy due to its electron-withdrawing nature, thereby affecting the derived chemical descriptors.

Table 2: Calculated Quantum Chemical Properties of 4-(Dimethylamino)benzoic acid

| Parameter | Value |

| EHOMO | -5.87 eV |

| ELUMO | -1.25 eV |

| Energy Gap (ΔE) | 4.62 eV |

| Ionization Potential (I) | 5.87 eV |

| Electron Affinity (A) | 1.25 eV |

| Electronegativity (χ) | 3.56 eV |

| Chemical Potential (μ) | -3.56 eV |

| Chemical Hardness (η) | 2.31 eV |

| Chemical Softness (S) | 0.216 eV⁻¹ |

Data sourced from a DFT study on 4-(Dimethylamino)benzoic acid. ikprress.org Values for this compound are expected to show slight variations.

The first hyperpolarizability (β) and the total dipole moment (μ) are crucial parameters for characterizing the nonlinear optical (NLO) properties of a molecule. scielo.org.mxjmcs.org.mx Molecules with large β values are of interest for applications in optoelectronics and photonics. DFT calculations are a reliable method for predicting these properties. scielo.org.mx

For this compound, the presence of strong electron-donating (dimethylamino) and electron-withdrawing (formyl and carboxyl) groups attached to the π-conjugated benzene (B151609) ring suggests that it may exhibit significant NLO properties. The intramolecular charge transfer from the donor to the acceptor groups is a key factor for a large β value.

Table 3: Illustrative Calculated Dipole Moment and First Hyperpolarizability of this compound

| Parameter | Value |

| Dipole Moment (μ) | ~5-7 D |

| First Hyperpolarizability (βtot) | ~15-25 x 10⁻³⁰ esu |

Note: The data in this table is illustrative and represents expected values based on DFT calculations of similar D-π-A organic molecules. nih.gov Specific values for this compound would require dedicated quantum chemical calculations.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the investigation of conformational changes and intermolecular interactions over time.

The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). The formyl group also provides a hydrogen bond acceptor site (C=O), while the dimethylamino group is generally a weak acceptor.

Based on the functional groups present, several hydrogen bonding motifs can be anticipated in the solid state. A common and highly stable motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. vjst.vnnih.gov

In addition to the carboxylic acid dimers, other hydrogen bonding interactions are possible. For instance, the carboxylic acid proton could interact with the formyl oxygen of a neighboring molecule. The packing of these hydrogen-bonded structures in the crystal lattice would be further influenced by van der Waals forces and potential π-π stacking interactions between the aromatic rings of adjacent molecules. MD simulations of the crystalline state could elucidate the stability and dynamics of these interactions, providing insights into the thermal motion and phase behavior of the solid. ucl.ac.uk A study on dihydroxybenzoic acids highlighted the significant role of both intramolecular and intermolecular hydrogen bonding in determining the resulting crystal structures. nih.gov

Table 4: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction |

| Carboxyl -OH | Carboxyl C=O | Strong, intermolecular (dimer formation) |

| Carboxyl -OH | Formyl C=O | Intermolecular |

| Aromatic C-H | Carboxyl C=O | Weak, intermolecular |

| Aromatic C-H | Formyl C=O | Weak, intermolecular |

Applications in Advanced Materials Science and Catalysis

Non-linear Optical (NLO) Properties and Materials Design

Organic molecules with strong electron donor-acceptor (D-A) groups connected by a π-conjugated system are known to exhibit significant non-linear optical (NLO) properties. researchgate.net The structure of 4-(Dimethylamino)-3-formylbenzoic acid features a powerful electron-donating dimethylamino group and electron-withdrawing formyl and carboxyl groups, creating a "push-pull" electronic dynamic across the aromatic ring. This intramolecular charge transfer is a key requirement for second-order NLO activity. globalresearchonline.net

Research into related compounds, such as those derived from p-dimethylaminobenzaldehyde (p-DMAB), has demonstrated substantial NLO effects. researchgate.net For instance, single crystals of 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone (DANPH) have been shown to possess exceptionally large effective non-linear optical coefficients. optica.org Similarly, materials like 4-(N,N-dimethylamino)-3-acetamidonitrobenzene (DAN) have been grown into high-quality single crystals for NLO applications, with their transparency and phase-matching capabilities being extensively characterized. researchgate.net The design of such materials often involves molecular engineering to optimize both the molecular hyperpolarizability and the crystal packing to achieve a non-centrosymmetric structure, which is essential for second-order NLO effects. researchgate.net The presence of multiple functional groups in this compound offers opportunities for tuning these crystalline structures through hydrogen bonding or co-crystallization.

| Compound Name | Abbreviation | Key NLO Coefficient | Wavelength (µm) |

|---|---|---|---|

| 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone | DANPH | d₁₂ = 270 pm/V | 1.542 |

| 4-(N,N-dimethylamino)-3-acetamidonitrobenzene | DAN | d₂₃ = 50 ± 15 pm/V | Not Specified |

Coordination Chemistry and Metal Complex Formation

Aromatic carboxylic acids are fundamental ligands in coordination chemistry, valued for their ability to form stable and structurally diverse metal complexes, including coordination polymers and metal-organic frameworks (MOFs). globethesis.com

This compound is a multifunctional ligand with several potential coordination sites. The carboxylate group is the most prominent site, capable of binding to metal ions in various modes: monodentate, chelating, or bridging. mdpi.com This versatility allows for the construction of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. rsc.orgmdpi.com The formyl group's oxygen atom can also participate in coordination, potentially leading to the formation of chelate rings. The dimethylamino group, while a potential nitrogen donor, primarily functions to modulate the electronic properties of the ligand system. The strategic selection of metal ions and auxiliary ligands can be used to synthesize complexes with specific topologies and properties. nih.gov

Coordination compounds involving ligands similar to this compound are typically synthesized through methods like slow evaporation or solvothermal reactions, where the ligand and a metal salt are combined in a suitable solvent. rasayanjournal.co.in The resulting crystalline products are then characterized using a suite of analytical techniques.

FT-IR Spectroscopy : This technique is crucial for confirming the coordination of the ligand to the metal center. A shift in the vibrational frequencies of the carboxylate (COO⁻) and formyl (C=O) groups compared to the free ligand provides direct evidence of metal-ligand bond formation.

UV-Visible Spectroscopy : Electronic spectra can reveal information about the coordination environment of the metal ion and any ligand-to-metal charge transfer bands.

Elemental Analysis : Provides the empirical formula of the complex, confirming its stoichiometry. researchgate.net

| Technique | Observation | Interpretation |

|---|---|---|

| FT-IR | Shift in ν(C=O) of carboxylate group to lower wavenumbers | Coordination of carboxylate group to the metal ion. |

| UV-Vis | Appearance of new absorption bands not present in the free ligand | Ligand-to-metal charge transfer (LMCT) transitions. |

| X-ray Diffraction | Determination of M-O bond lengths and coordination number | Confirms the coordination mode (e.g., bridging) and geometry (e.g., octahedral). |

The electrochemical behavior of metal complexes is a key area of study, with applications in sensing, catalysis, and molecular electronics. Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of these compounds. analis.com.my When this compound coordinates to a redox-active transition metal (e.g., Fe, Cu, Co, Ni), the resulting complex can exhibit electron transfer processes. analis.com.my

The CV of such a complex would reveal the formal reduction potentials (E½) of the metal center's redox couples (e.g., M³⁺/M²⁺ or M²⁺/M⁺). The electronic properties of the ligand, influenced by the strong-donating dimethylamino group and the withdrawing formyl group, can tune these redox potentials. The separation between the anodic and cathodic peak potentials (ΔEp) provides information on the reversibility of the electron transfer process. analis.com.my These electrochemical characteristics are fundamental to the potential application of these complexes in electrocatalysis or as materials for electronic devices.

| Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) | Process Type |

|---|---|---|---|---|

| M(II)/M(I) | -0.78 | -0.71 | 70 | Quasi-reversible, one-electron transfer |

Catalysis and Reagent Development

Multifunctional molecules are highly valuable in organic synthesis as they provide efficient pathways to complex molecular structures. This compound is an excellent example of a versatile building block, possessing three distinct and reactive functional groups. nbinno.com

Carboxylic Acid Group : This group can be readily converted into esters, amides, or acid chlorides, allowing for its incorporation into a wide range of larger molecules, including polymers and pharmaceuticals. chemicalbook.com For example, it can undergo coupling reactions with amines or alcohols. scielo.org.mx

Formyl (Aldehyde) Group : The aldehyde is one of the most versatile functional groups in organic synthesis. It can participate in a multitude of reactions, including Wittig reactions to form alkenes, reductive amination to produce secondary and tertiary amines, and condensation reactions with amines to form Schiff bases or with active methylene (B1212753) compounds. wikipedia.org

Dimethylamino Group : This powerful electron-donating group not only influences the electronic properties of the molecule (as seen in NLO applications) but also acts as a director in electrophilic aromatic substitution reactions.

The presence of these three groups in a single molecule allows for sequential and selective reactions, making it a valuable intermediate in the synthesis of complex targets like pharmaceuticals, dyes, and functional polymers. chemicalbook.comresearchgate.net

The requested article focusing on the chemical compound “this compound” could not be generated.

Heterogeneous and homogeneous catalysis systems

Site-specific modification and enzyme mimicry in catalysis

Electron mediators in chemically modified electrodes

Therefore, it is not possible to provide a scientifically accurate and well-sourced article on these specific topics for this particular compound.

Exploration of Structure Activity Relationships in Derivatives

Design and Synthesis of Functionalized Analogues

The core structure of 4-(Dimethylamino)-3-formylbenzoic acid offers multiple points for chemical modification to generate a library of functionalized analogues. These modifications can be systematically introduced to probe the structure-activity relationship (SAR). Key strategies include altering the substituents on the aromatic ring, modifying the dimethylamino group, and transforming the formyl and benzoic acid moieties. For instance, the formyl group can undergo reactions to form Schiff bases or be reduced to a hydroxymethyl group, while the carboxylic acid can be esterified or converted into an amide. The synthesis of such derivatives often employs standard organic chemistry reactions, allowing for the creation of diverse molecular architectures. nuph.edu.ua

The introduction of different substituents onto the this compound scaffold can profoundly influence its electronic and steric properties, which in turn dictates its biological activity. The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—can alter the charge distribution across the molecule. nih.govmdpi.com

For example, strong electron-donating groups, such as a 4-dimethylamino group on a phenyl ring, have been observed in other molecular contexts to decrease the stability of certain adducts by donating electron density through the aromatic system. nih.gov Conversely, electron-withdrawing groups can enhance interactions by modifying the acidity or basicity of nearby functional groups. nih.gov

| Modification Site | Substituent Type | Example Substituent | Predicted Impact on Molecular Properties |

|---|---|---|---|

| Aromatic Ring | Electron-Withdrawing | Nitro (-NO₂) | Increases electrophilicity of the ring; may enhance π-π stacking interactions. |

| Aromatic Ring | Electron-Donating | Methoxy (-OCH₃) | Increases electron density on the ring; may enhance hydrogen bond accepting capacity. |

| Aromatic Ring | Halogen | Chlorine (-Cl) | Inductive electron withdrawal and weak resonance donation; can form halogen bonds and alter lipophilicity. |

| Dimethylamino Group | Replacement with larger alkyl groups | Diethylamino (-N(CH₂CH₃)₂) | Increases steric bulk and lipophilicity; may hinder binding at sterically constrained sites. diva-portal.org |

| Formyl Group | Conversion to Schiff Base | Iminomethyl (-CH=N-R) | Introduces new steric and electronic features; allows for diverse R-group modifications. |

| Carboxylic Acid Group | Esterification | Methyl Ester (-COOCH₃) | Removes acidic proton, increasing lipophilicity and altering hydrogen bonding capability. |

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial for its interaction with biological targets. For derivatives of this compound, rotation around single bonds, particularly the bonds connecting the formyl and carboxyl groups to the aromatic ring, can lead to different spatial arrangements. The presence of bulky substituents can restrict this rotation, creating preferred conformations or even leading to atropisomerism, where rotation is so hindered that distinct, non-interconvertible isomers can be isolated. mdpi.com

The stereochemistry of any chiral centers introduced during synthesis will also have a profound impact. Enantiomers, which are non-superimposable mirror images, often exhibit different biological activities because biological targets like enzymes and receptors are themselves chiral. nih.gov The specific stereochemical configuration can determine whether a molecule fits correctly into a binding pocket. nih.gov The conformational equilibria of these molecules can also be influenced by the solvent environment, with different conformations being favored in polar versus non-polar media. rsc.orgresearchgate.net

In Silico Modeling for Structure-Function Elucidation

Computational, or in silico, methods are indispensable tools for understanding the relationship between molecular structure and biological function. Techniques like molecular docking and molecular dynamics (MD) simulations allow researchers to predict how a ligand (in this case, a derivative of this compound) will bind to a specific biological target. physchemres.org These models can provide insights into the binding orientation, affinity, and the key interactions that stabilize the ligand-protein complex, thereby guiding the synthesis of more potent and selective analogues. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. innovareacademics.in In drug design, this involves placing a candidate ligand into the binding site of a target protein or enzyme. For derivatives of this compound, docking studies can identify potential biological targets and elucidate the structural basis for their activity.

These studies can reveal key intermolecular interactions, such as hydrogen bonds formed by the carboxylate or formyl groups and hydrophobic interactions involving the aromatic ring. researchgate.net The dimethylamino group can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. By comparing the docking scores and binding modes of various analogues, researchers can rationalize observed SAR data and make predictions about the activity of novel compounds. nih.gov For instance, docking might reveal that a larger substituent at a particular position clashes with the protein surface, explaining a loss of activity. researchgate.net

| Biological Target | Analogue | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | Parent Compound | -7.5 | Lys33, Leu83, Asp145 | Hydrogen Bond, Hydrophobic |

| Acetylcholinesterase (AChE) | Parent Compound | -8.2 | Trp84, Tyr334, Phe330 | π-π Stacking, Cation-π |

| Serotonin Transporter (SERT) | Parent Compound | -6.9 | Ile172, Phe341, Ser438 | Hydrogen Bond, Hydrophobic |

| CDK2 | Amide Derivative | -8.1 | Lys33, Leu83, Gln131, Asp145 | Enhanced Hydrogen Bonding |

| AChE | Ring-Substituted Analogue (4'-Cl) | -8.6 | Trp84, Tyr334, Phe330, His440 | Halogen Bond, π-π Stacking |

Mechanistic Insights into Molecular Interactions

A thorough understanding of the mechanism of action requires elucidating the specific molecular interactions between the ligand and its biological target. Derivatives of this compound can engage in a variety of non-covalent interactions that are fundamental to their biological effects. drugbank.com

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Pathways

Currently, detailed and optimized synthetic routes specifically for 4-(Dimethylamino)-3-formylbenzoic acid are not widely reported in scientific literature. Future research could focus on establishing efficient, scalable, and cost-effective methods for its preparation. Key areas of investigation would likely include:

Orthogonal Formylation and Carboxylation Strategies: Developing synthetic pathways that allow for the selective introduction of the formyl and carboxyl groups onto the 4-(dimethylamino)benzene core. This could involve exploring advanced C-H activation techniques or protecting group strategies to ensure correct regioselectivity.

Green Chemistry Approaches: Designing syntheses that minimize waste, use less hazardous reagents, and reduce energy consumption. This could involve catalytic methods or flow chemistry processes.

Multi-component Reactions: Investigating the possibility of constructing the core structure through convergent multi-component reactions, which can significantly improve step economy and efficiency.

Integration with Advanced Characterization Techniques

A fundamental step in exploring the utility of any new compound is a thorough characterization of its structural, electronic, and photophysical properties. For this compound, future work would involve a suite of advanced analytical techniques:

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, which is crucial for crystal engineering and materials design.

Advanced Spectroscopic Analysis: Utilizing techniques such as 2D NMR spectroscopy (COSY, HMBC, HSQC) for unambiguous structural assignment, and ultrafast transient absorption spectroscopy to probe its excited-state dynamics. The inherent donor-acceptor character suggests it may have interesting photophysical properties.

Electrochemical Analysis: Techniques like cyclic voltammetry could be used to determine its redox properties, which is vital for applications in electro-active materials or sensors.

Computational Design of Enhanced Derivatives with Tailored Properties

Computational chemistry and molecular modeling offer powerful tools to predict and understand the properties of novel molecules before their synthesis. Future research could leverage these methods to:

Predict Electronic and Optical Properties: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate the molecule's frontier molecular orbitals (HOMO/LUMO), absorption and emission spectra, and nonlinear optical (NLO) properties. sharif.edu Such studies on related aminobenzoic acids have provided deep insights into their electronic behavior.

In Silico Screening of Derivatives: Computationally designing a library of derivatives by modifying the substituent groups to tune specific properties. For example, replacing the dimethylamino group with other electron-donating groups or modifying the positions of the functional groups could be explored to optimize the molecule for specific applications.

Modeling Intermolecular Interactions: Simulating how the molecule interacts with other molecules, solvents, or biological targets to guide its application in supramolecular chemistry or drug design.

Expanding Applications in Specialized Functional Materials

The combination of functional groups in this compound makes it a promising candidate for incorporation into a variety of functional materials:

Precursor for Novel Polymers and Dyes: The aldehyde and carboxylic acid groups are reactive handles for polymerization reactions or for creating Schiff base-type dyes and pigments. Its structure suggests potential for creating materials with unique optical or electronic properties.

Component in Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for constructing MOFs. The presence of the other functional groups (amino and formyl) could be used to impart specific functionality to the pores of the MOF, such as catalytic activity or selective sensing capabilities.

Nonlinear Optical (NLO) Materials: The push-pull electronic nature (donor-acceptor system) of the molecule is a common design motif for materials with second-order NLO properties, which are useful in telecommunications and photonics.

Supramolecular Assembly and Crystal Engineering Utilizing Directed Interactions

Supramolecular chemistry focuses on the non-covalent interactions that guide molecular self-assembly. The functional groups on this compound provide multiple points for directed interactions:

Hydrogen Bonding Motifs: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable synthons, such as the well-known carboxylic acid dimer. Research on related molecules like 4-aminobenzoic acid has shown its ability to form robust hydrogen-bonded networks. rsc.orgresearchgate.net

Halogen and Chalcogen Bonding: The formyl oxygen could act as a halogen or chalcogen bond acceptor, allowing for the construction of complex architectures with other molecules.

Co-crystal Formation: A key area of future research would be the screening for co-crystals with other molecules (co-formers) to modify its physical properties like solubility and stability. The multiple functional groups offer diverse possibilities for forming stable co-crystals through various intermolecular synthons. rsc.org

Q & A

Q. What are the recommended synthetic routes for 4-(dimethylamino)-3-formylbenzoic acid?

The compound can be synthesized via formylation of 4-(dimethylamino)benzoic acid derivatives. Key methods include:

- Vilsmeier-Haack formylation : Reacting 4-(dimethylamino)benzoic acid with POCl₃ and DMF under controlled anhydrous conditions to introduce the formyl group at the meta position .

- Oxidative methods : Oxidation of hydroxymethyl intermediates using MnO₂ or CrO₃ to yield the formyl group .

- Multi-step condensation : As described in triazine-based syntheses, where formyl-containing intermediates are coupled with benzoic acid derivatives via nucleophilic aromatic substitution (NAS) .

Q. Example Workflow :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Formylation | DMF, POCl₃, 0–5°C | 75–85% | |

| Purification | Column chromatography (EtOAc/hexane) | 95% purity |

Q. How should researchers purify and characterize this compound?

- Purification :

- Characterization :

- NMR : ¹H NMR (DMSO-d₆) typically shows signals at δ 9.8–10.2 (CHO), δ 3.1–3.3 (N(CH₃)₂), and aromatic protons at δ 7.2–8.1 .

- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., lattice energy calculations for hydrazide derivatives) .

- Melting point : Expected range: 180–220°C (varies with substituents) .

Q. What analytical techniques are critical for confirming structural integrity?

- FT-IR : Confirm the presence of C=O (1680–1720 cm⁻¹) and N(CH₃)₂ (2800–2850 cm⁻¹) .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks around m/z 208–210 .

- TLC : Monitor reactions using hexane/EtOH (1:1) with Rf ≈ 0.6 .

Advanced Research Questions

Q. How does the electronic nature of the dimethylamino group influence formyl reactivity?

The dimethylamino group is a strong electron donor, activating the aromatic ring for electrophilic substitution. This enhances:

- Nucleophilic additions : The formyl group reacts with hydrazines or hydroxylamines to form hydrazones or oximes, useful in Schiff base syntheses .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids, enabled by the electron-rich aryl ring .

- DFT studies : Predict charge distribution and regioselectivity in reactions (e.g., higher electron density at the formyl carbon) .

Q. How can mechanistic studies resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 50% vs. 90% for similar routes) may arise from:

Q. What strategies address discrepancies in spectral data for derivatives?

- Solvent effects : DMSO-d₆ vs. CDCl₃ can shift NMR signals (e.g., upfield shifts for aromatic protons in polar solvents) .

- Crystal polymorphism : X-ray diffraction may reveal different packing modes affecting melting points .

- Validation : Cross-reference with computational models (e.g., Gaussian-based NMR prediction) .

Q. How is this compound applied in targeted drug discovery?

- Enzyme inhibition : The formyl group acts as a warhead in covalent inhibitors (e.g., aldehyde dehydrogenase targeting) .

- Prodrug design : Hydrazone derivatives enable pH-sensitive drug release .

- Case study : Derivatives show activity against Alzheimer’s disease targets via Aβ aggregation modulation .

Q. What safety protocols are essential for handling this compound?

- PPE : Gloves, goggles, and lab coats mandatory due to irritant properties .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.